Technical Guide: Synthesis and Properties of 2',5'-Dimethyl-L-Phenylalanine
Technical Guide: Synthesis and Properties of 2',5'-Dimethyl-L-Phenylalanine
Executive Summary & Disambiguation
2',5'-Dimethyl-L-Phenylalanine (2,5-DMP) is a non-canonical, lipophilic amino acid utilized primarily in peptidomimetics to impose local conformational constraints and enhance proteolytic stability. Unlike its isomer N,N-dimethyl-phenylalanine (which is modified at the amine), 2,5-DMP carries methyl substitutions on the phenyl ring at the ortho and meta positions.
This structural modification serves two critical functions in drug design:
-
Conformational Locking: The ortho (2') methyl group generates steric clash with the peptide backbone, restricting rotation around the
torsion angle. -
Hydrophobic Interaction: The meta (5') methyl group extends the lipophilic surface area, often improving binding affinity in hydrophobic pockets (e.g., GPCRs like opioid receptors).
This guide details the Chemo-Enzymatic Synthesis of 2,5-DMP, a route chosen for its high enantiomeric excess (ee >99%) and scalability compared to purely asymmetric chemical catalysis.
Molecular Architecture & Physicochemical Properties[1]
The introduction of methyl groups fundamentally alters the electronic and steric profile of the phenylalanine scaffold.
Structural Data
| Property | Value / Description |
| IUPAC Name | (2S)-2-amino-3-(2,5-dimethylphenyl)propanoic acid |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Chirality | L-isomer (S-configuration) |
| CAS (Racemic) | 104504-45-2 (Generic reference for dimethyl-Phe variants) |
| Predicted LogP | ~2.3 (vs. 1.38 for Phe) |
| pKa values |
Conformational Impact (The "Ortho Effect")
The 2'-methyl group creates a high-energy barrier for rotation. In bioactive peptides, this forces the side chain into specific rotamers (typically gauche(-) or trans), reducing the entropic penalty upon receptor binding.
Figure 1: Mechanism of conformational restriction induced by the 2'-methyl substituent.
Strategic Synthesis: The Chemo-Enzymatic Route
While asymmetric hydrogenation (using Rh-DuPhos) is elegant, the Acetamidomalonate pathway coupled with Enzymatic Resolution is preferred for generating multi-gram quantities of high optical purity without requiring expensive chiral ligands.
Reaction Workflow
The synthesis proceeds in three phases:
-
Construction: Assembly of the carbon skeleton.
-
Decarboxylation: Formation of the racemic amino acid derivative.
-
Resolution: Kinetic separation of the L-isomer using Acylase I.
Figure 2: Chemo-enzymatic workflow for isolating pure L-2,5-DMP.
Detailed Protocol
Phase 1: Alkylation
Reagents: Sodium ethoxide (NaOEt), Diethyl acetamidomalonate, 2,5-dimethylbenzyl bromide.
-
Dissolve sodium metal (1.1 eq) in absolute ethanol to generate NaOEt.
-
Add diethyl acetamidomalonate (1.0 eq) and stir at room temperature for 30 mins to form the enolate.
-
Add 2,5-dimethylbenzyl bromide (1.0 eq) dropwise.
-
Reflux for 4–6 hours. Monitor by TLC (disappearance of bromide).
-
Workup: Cool, pour into ice water. Filter the precipitated solid (Diethyl 2-acetamido-2-(2,5-dimethylbenzyl)malonate). Recrystallize from ethanol.
Phase 2: Hydrolysis & Decarboxylation
Reagents: 48% Hydrobromic acid (HBr).
-
Suspend the malonate intermediate in 48% HBr (10 mL per gram).
-
Reflux for 12–18 hours. This step simultaneously hydrolyzes the esters and the amide, and decarboxylates the gem-dicarboxylic acid.
-
Workup: Evaporate to dryness in vacuo. Neutralize the residue with NH₄OH to pH 6.0 to precipitate the free amino acid (DL-2,5-DMP).
Phase 3: Enzymatic Resolution (The Critical Step)
Reagents: Acetic anhydride, Acylase I (Aspergillus melleus or Porcine Kidney).
-
Re-Acetylation: Treat the DL-amino acid with acetic anhydride in 2N NaOH to generate N-Acetyl-DL-2,5-dimethylphenylalanine. Isolate by acidification.
-
Enzymatic Hydrolysis:
-
Dissolve N-Acetyl-DL-2,5-DMP in water. Adjust pH to 7.2 using LiOH or NH₄OH.
-
Add Acylase I (approx. 10–20 mg per gram of substrate).
-
Incubate at 37°C with gentle stirring for 24–48 hours.
-
-
Separation:
-
Acidify the mixture to pH 5.0.
-
Filtration: The free L-2,5-dimethylphenylalanine is less soluble and may precipitate (or use ion-exchange resin Dowex 50W).
-
Extraction: The unreacted N-acetyl-D-isomer remains in solution (or is extracted with ethyl acetate at acidic pH).
-
-
Purification: Recrystallize the L-isomer from water/ethanol.
Validation Criteria:
-
Optical Rotation:
should be positive (approx +4.5 to +6.0, c=1, 1N HCl) depending on exact conditions [1]. -
Chiral HPLC: Crownpak CR(+) column, HClO₄ (pH 1.5) mobile phase. Target ee > 99%.
Applications in Drug Development[4][5]
Peptidomimetics & Opioid Research
2,5-DMP is a crucial tool in the modification of opioid peptides (e.g., Enkephalins, Dermorphins).
-
Dmt-Tic Analogues: While 2',6'-dimethyltyrosine (Dmt) is famous for
-opioid receptor specificity, 2',5'-substitution provides an alternate steric probe. It tests the tolerance of the receptor pocket to "meta" bulk without the complete "ortho" blockage of the 2,6-analogs [2]. -
Proteolytic Stability: The steric bulk protects the adjacent peptide bond from hydrolysis by chymotrypsin-like proteases, significantly extending plasma half-life [3].
Analytical Standards
Because of its high lipophilicity, 2,5-DMP is used as a standard for hydrophobicity scales in QSAR (Quantitative Structure-Activity Relationship) modeling for membrane permeability.
References
-
Behrens, O. K., et al. "Resolution of dl-Phenylalanine by Asymmetric Enzymatic Synthesis." Journal of Biological Chemistry, 1948. Link(Foundational method for Acylase I resolution of substituted phenylalanines).
-
Okada, Y., et al. "2',6'-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides." Chemical & Pharmaceutical Bulletin, 2000. Link(Detailed SAR on dimethyl-Phe analogs in opioid peptides).
-
Sigma-Aldrich. "Product Specification: N-Acetyl-L-phenylalanine (Enzymatic Resolution Standards)." Link(Reference for general enzymatic resolution conditions).
-
ChemicalBook. "2,5-Dimethylphenylalanine Properties and CAS." Link.
